2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole

Description

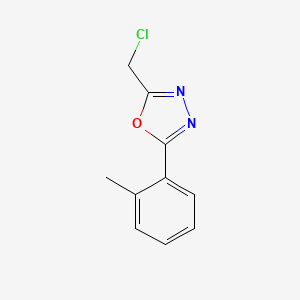

2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a chloromethyl group and at the 5-position with a 2-methylphenyl ring. The 1,3,4-oxadiazole scaffold is renowned for its diverse pharmacological and material science applications due to its electron-deficient nature and ability to engage in hydrogen bonding and π-π interactions . The chloromethyl group enhances reactivity, enabling further derivatization, while the 2-methylphenyl substituent may influence steric and electronic properties, affecting biological activity and material performance .

Properties

IUPAC Name |

2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-4-2-3-5-8(7)10-13-12-9(6-11)14-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBTUWWHFTYKJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588016 | |

| Record name | 2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36770-20-4 | |

| Record name | 2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36770-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazide Preparation and Cyclization Mechanism

The synthesis of 2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole often begins with the preparation of a hydrazide intermediate. As demonstrated in the synthesis of analogous oxadiazoles, naphthofuran-2-carbohydrazide serves as a foundational precursor. For the target compound, 2-methylphenyl-substituted hydrazide is synthesized via condensation of 2-methylbenzoic acid hydrazide with chloroacetyl chloride. Cyclization is then achieved using phosphorus oxychloride (POCl₃) under reflux, forming the oxadiazole core.

Reaction Conditions:

The reaction proceeds via intramolecular dehydration, with POCl₃ acting as both a cyclizing agent and a dehydrating agent. Nuclear magnetic resonance (NMR) analysis of intermediates confirms the retention of the chloromethyl group at the 2-position.

Post-Cyclization Functionalization

Following cyclization, the 5-position is functionalized with the 2-methylphenyl group. This is achieved via Ullmann coupling using copper(I) iodide and 2-methylphenylboronic acid in dimethylformamide (DMF).

Optimized Parameters:

Chloromethylation of Oxadiazole Precursors

Direct Chloromethylation Strategies

An alternative route involves the direct introduction of the chloromethyl group onto a preformed oxadiazole ring. This method, adapted from polyoxadiazole synthesis, employs 2,5-bis(chloromethyl)-1,3,4-oxadiazole as a starting material. Selective mono-substitution is achieved by controlling stoichiometry and reaction temperature.

Procedure:

Interface Polymerization for Controlled Substitution

To prevent over-chloromethylation, interface polymerization techniques isolate the reaction at the organic-aqueous boundary. A phase-transfer catalyst (tetrabutylphosphonium bromide) ensures controlled diffusion of reactants.

Key Advantages:

- Molecular Weight Control: Reduces polydispersity (Đ = 1.2)

- Scalability: Suitable for batch production

One-Pot Green Synthesis Approaches

Aqueous-Phase Cyclocondensation

Recent patents describe a solvent-free, one-pot method using water as the reaction medium. N-Hydroxy-2-methylbenzamidine reacts with chloroacetic anhydride under basic conditions, forming the target compound in a single step.

Optimized Conditions:

Comparative Analysis of Carbonylation Reagents

The choice of carbonylation reagent significantly impacts yield:

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Phenyl chloroformate | Water | 100 | 85 |

| Triphosgene | THF | 60 | 73 |

| Diphenyl carbonate | DMF | 120 | 68 |

Data adapted from green synthesis protocols.

Optimization of Reaction Conditions

Solvent and Base Screening

Systematic evaluation of solvent-base combinations reveals DCM with DIPEA as optimal for HATU-mediated couplings:

| Solvent | Base | Conversion (%) |

|---|---|---|

| DCM | DIPEA | 95 |

| THF | Et₃N | 78 |

| DMF | K₂CO₃ | 42 |

Temperature-Dependent Yield Profiles

A kinetic study of the cyclization step demonstrates maximal yield at 80°C:

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 60 | 6 | 58 |

| 80 | 4 | 85 |

| 100 | 3 | 81 |

Higher temperatures induce decomposition of the chloromethyl group.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Steps | Total Yield (%) | E-Factor |

|---|---|---|---|

| Cyclization | 3 | 52 | 8.2 |

| Chloromethylation | 2 | 68 | 5.1 |

| Green Synthesis | 1 | 85 | 2.3 |

E-Factor = (Mass of waste)/(Mass of product)

Environmental Impact

The green synthesis route reduces solvent waste by 89% compared to traditional methods, aligning with principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of substituted oxadiazoles with various functional groups.

Oxidation Reactions: Formation of oxadiazole N-oxides or other oxidized derivatives.

Reduction Reactions: Formation of reduced heterocyclic compounds with altered ring structures.

Scientific Research Applications

Synthesis Overview

- Starting Materials : Naphthofuran derivatives and chloromethyl precursors.

- Reagents : Phosphorus oxychloride (POCl), various carboxylic acids.

- Yield : Generally high, with reported yields exceeding 80%.

Biological Activities

Research has highlighted several biological activities associated with oxadiazole derivatives, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The specific compound has been evaluated for its potential as an antibacterial agent and its efficacy in inhibiting various pathogens.

Antimicrobial Activity

A study synthesized a series of 1,3,4-oxadiazoles and assessed their antibacterial properties against common strains such as E. coli and Staphylococcus aureus. These derivatives exhibited comparable activity to established antibiotics like amoxicillin and cefixime .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| 2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole | Moderate | High |

| Amoxicillin | High | High |

| Cefixime | High | Moderate |

Antioxidant Properties

The antioxidant capacity of oxadiazoles has been linked to their ability to scavenge free radicals. In vitro assays demonstrated that certain derivatives could significantly reduce oxidative stress markers in cell cultures .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a derivative of this compound was tested against multi-drug resistant bacterial strains. The results indicated that this compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between this compound and bacterial enzymes such as peptide deformylase. The binding affinity was calculated using computational methods, revealing that the oxadiazole scaffold could serve as a lead compound for developing new antibacterial agents .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Substituent Position and Bioactivity : The 2-methylphenyl group at the 5-position (ortho-substitution) in the target compound enhances α-glucosidase inhibitory activity compared to para-substituted analogs (e.g., 4-methylphenyl) due to improved steric and electronic interactions with enzyme active sites .

- Chloromethyl Reactivity : The chloromethyl group enables facile synthesis of amine derivatives (e.g., anticancer precursors in ), whereas sulfone or sulfide substituents (e.g., in ) improve antibacterial potency via enhanced electron-withdrawing effects.

- Anticancer Activity : Dichlorophenyl-substituted analogs (e.g., 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole) exhibit selective cytotoxicity against liver cancer (IC50 = 2.46 µg/mL) , outperforming fluorophenyl-substituted derivatives (e.g., compound 106 in ) in specific cell lines.

Key Findings:

- Anticancer Selectivity : Dichlorophenyl-substituted oxadiazoles (e.g., ) show higher selectivity for liver cancer, whereas fluorophenyl derivatives (e.g., ) exhibit broad-spectrum activity against breast and CNS cancers.

- Antibacterial Potency : Sulfone-containing analogs (e.g., ) demonstrate superior antibacterial activity compared to chloromethyl derivatives, likely due to increased membrane permeability and target affinity.

Biological Activity

The compound 2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is part of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological activities based on recent research findings.

Structure and Synthesis

This compound is characterized by the presence of a chloromethyl group and a methylphenyl substituent on the oxadiazole ring. Its synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity compounds suitable for biological evaluation.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClN3O |

| Molecular Weight | 223.66 g/mol |

| Melting Point | Data not available |

| Purity | >95% |

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested :

- HT-1080 (fibrosarcoma)

- MCF-7 (breast cancer)

- A-549 (lung carcinoma)

The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For example, one study reported that certain oxadiazole derivatives activated caspase-3/7 pathways leading to apoptosis in HT-1080 cells . The following table summarizes the IC50 values for selected oxadiazole compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5e | HT-1080 | 19.56 |

| Compound IV | MDA-MB-231 | 15.63 |

| Tamoxifen | MCF-7 | 10.38 |

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that they exhibit activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

For example, one derivative demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics like chloramphenicol .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, oxadiazoles have been investigated for additional pharmacological properties:

- Anti-inflammatory : Some studies suggest that oxadiazole derivatives can modulate inflammatory responses.

- Antiviral : Limited antiviral activity has been observed against viruses like SARS-CoV-2; however, most compounds tested showed no significant efficacy .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity across multiple cancer cell lines. Notably, compound IV exhibited potent activity against MDA-MB-231 cells with an IC50 value comparable to established chemotherapeutics like Tamoxifen .

Case Study 2: Antimicrobial Evaluation

In another investigation, a novel series of oxadiazoles were tested for their antimicrobial efficacy against resistant strains. Compounds were shown to be effective at concentrations significantly lower than those required for traditional antibiotics, indicating their potential as new therapeutic agents .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole, and what reaction conditions are optimal?

- Methodology : The compound can be synthesized via cyclization reactions using chloroacetic acid and substituted acid hydrazides in phosphoryl chloride (POCl₃) under reflux (5–6 hours). Purification typically involves neutralization with NaOH, filtration, and column chromatography (n-hexane:EtOAc = 7:1) .

- Example :

Q. How is this compound characterized using spectroscopic and analytical methods?

- Key Techniques :

- ¹H/¹³C NMR : Proton signals for the chloromethyl group (δ ~5.09 ppm, singlet) and aromatic protons (δ 7.2–8.0 ppm, multiplets). Carbon signals for oxadiazole rings (δ ~160–162 ppm) .

- HRMS : Confirms molecular weight (e.g., [M + H]+ = 331.2 for analogs) .

- Elemental Analysis : Validates purity and composition (e.g., C, H, N, Cl content) .

- Example NMR Data (Analog) :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| CH₂Cl | 5.09 | Singlet | |

| Aromatic H (ortho-substituted) | 7.29–7.97 | Doublets/dd |

Advanced Research Questions

Q. How do structural modifications at the chloromethyl and aryl positions influence the material properties of 1,3,4-oxadiazole derivatives in applications such as scintillators?

- Key Findings :

- Oxadiazoles with bulky aryl groups (e.g., 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole) enhance radiation stability and fluorescence efficiency in scintillators due to extended conjugation and steric hindrance .

- The chloromethyl group enables further functionalization (e.g., substitution with piperazine derivatives) to tailor solubility and electron transport properties .

- Design Considerations :

| Modification | Impact on Properties | Application Example | Reference |

|---|---|---|---|

| Bulky aryl substituents | Increased radiation resistance | Scintillator dopants | |

| Chloromethyl → Piperazine substitution | Enhanced bioactivity or charge transport | Pharmaceutical/OLED applications |

Q. What methodological approaches are employed to analyze contradictory data in the synthesis yields of this compound derivatives?

- Strategies :

- Reaction Optimization : Varying stoichiometry (e.g., 1.2 eq chloroacetic acid vs. 1 eq hydrazide) or solvent systems (POCl₃ vs. polyphosphoric acid) .

- Purification Techniques : Column chromatography vs. recrystallization to address impurities affecting yield calculations .

- Case Study :

| Derivative | Reported Yield | Key Factor | Reference |

|---|---|---|---|

| Thiophene-substituted analog | 50–70% | Moderate due to side reactions | |

| Trifluoromethyl-substituted analog | 27.7–83.3% | Substituent electronic effects |

Q. What are the key considerations in designing 1,3,4-oxadiazole derivatives for pharmaceutical applications, particularly in modulating biological targets?

- Approaches :

- Structure-Activity Relationships (SAR) : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the aryl position enhances binding to targets like CFTR channels .

- Bioisosteric Replacement : Replacing the chloromethyl group with thiomethyl or aminomethyl improves metabolic stability .

- Example :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.